molecular formula C16H17NO3 B402673 N-benzyl-2,6-dimethoxybenzamide

N-benzyl-2,6-dimethoxybenzamide

Cat. No.: B402673
M. Wt: 271.31g/mol
InChI Key: QBYOYFZYVREKPY-UHFFFAOYSA-N
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Description

N-Benzyl-2,6-dimethoxybenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and methoxy substituents at the 2- and 6-positions of the aromatic ring. The methoxy groups likely influence electronic properties and steric hindrance, modulating reactivity and interactions with biological targets . Synthesis of such compounds typically involves coupling a benzamide precursor (e.g., 2,6-dimethoxybenzoic acid) with a benzylamine derivative under activating conditions, akin to methods described for related benzamides .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31g/mol

IUPAC Name

N-benzyl-2,6-dimethoxybenzamide

InChI

InChI=1S/C16H17NO3/c1-19-13-9-6-10-14(20-2)15(13)16(18)17-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

QBYOYFZYVREKPY-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC=CC=C2

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and reported properties of N-benzyl-2,6-dimethoxybenzamide and related compounds:

Compound Name Substituents/Modifications Key Properties/Activities References
This compound 2,6-dimethoxy, benzylamide Limited direct data; inferred lipophilicity and electronic modulation from substituents
N-Benzyl-2,2,2-trifluoroacetamide Trifluoroacetyl group, benzylamide Antifungal (MIC: 15.62–62.5 μg/mL), antioxidant (78.97% activity at 1,000 μg/mL), cytotoxic (IC₅₀: 100 μg/mL)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, hydroxyalkyl group N,O-bidentate directing group for metal-catalyzed C–H functionalization
2,6-Dimethoxy-N-(2-pyrimidinyl)benzamide 2-pyrimidinyl group, 2,6-dimethoxy Molecular weight: 259.26 g/mol; potential kinase inhibition (structural inference)

Physicochemical Properties

  • Electronic Effects : Methoxy groups at the 2- and 6-positions donate electron density via resonance, altering the aromatic ring’s reactivity. This contrasts with electron-withdrawing groups (e.g., trifluoroacetyl in ), which polarize the amide bond, affecting binding to enzymatic targets.

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